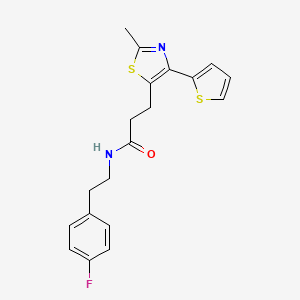

N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS2/c1-13-22-19(16-3-2-12-24-16)17(25-13)8-9-18(23)21-11-10-14-4-6-15(20)7-5-14/h2-7,12H,8-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUYDRQYHXGZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.

Attachment of the Fluorophenethyl Group: This can be done through nucleophilic substitution reactions.

Final Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its potential applications, supported by data tables and case studies.

Structure

| Component | Description |

|---|---|

| Fluorophenethyl Group | Enhances lipophilicity and bioactivity |

| Thiazole Moiety | Imparts pharmacological properties |

| Propanamide Backbone | Stabilizes the molecular structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Properties

The thiazole ring in this compound has been associated with anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Research on related compounds suggests potential effects on neurotransmitter systems, which could lead to the development of new therapeutics for conditions like depression or anxiety.

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis was a key mechanism identified.

Case Study 2: Anticancer Research

In a recent investigation, a series of thiazole-based compounds were tested against various cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis, highlighting the potential for further development into anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)acetamide

- N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)butanamide

Uniqueness

N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is unique due to its specific structural features, such as the presence of the fluorophenethyl group and the thiazole-thiophene moiety. These features may contribute to its distinct biological activities and chemical properties.

Biological Activity

Chemical Structure and Properties

The structure of N-(4-fluorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can be broken down into distinct functional groups:

- Fluorophenethyl Group : This moiety contributes to the lipophilicity and potential receptor interactions.

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Propanamide Backbone : This functional group is often associated with amide-based biological activity.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Inhibition of Enzymes : Some studies suggest that thiazole derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways.

- Receptor Modulation : The fluorophenethyl group may facilitate binding to neurotransmitter receptors, potentially influencing pain perception and mood regulation.

Pharmacological Effects

The compound's pharmacological profile is still under investigation, but preliminary data suggest several potential effects:

- Analgesic Activity : Similar compounds have shown promise in pain relief, possibly through COX inhibition or modulation of endocannabinoid pathways.

- Antimicrobial Properties : Thiazole derivatives are often noted for their antimicrobial effects, which may extend to this compound.

Case Studies

- Study on COX Inhibition : Research involving analogs of this compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential anti-inflammatory applications .

- Neuropharmacological Assessment : A study examining related compounds indicated that modifications to the phenethyl group could enhance binding affinity to serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.